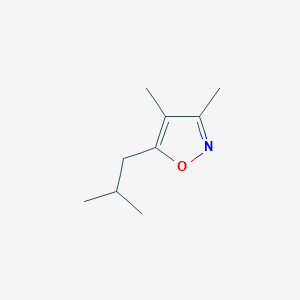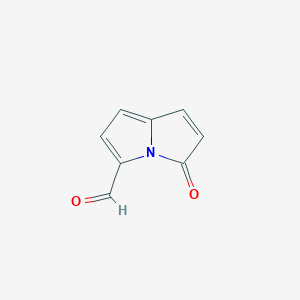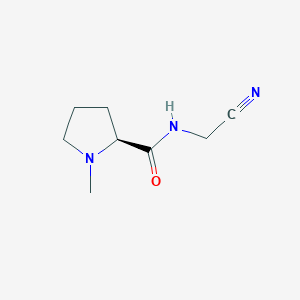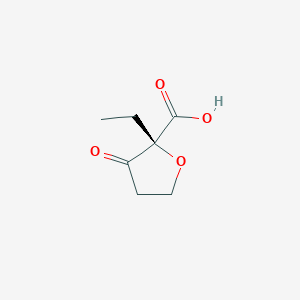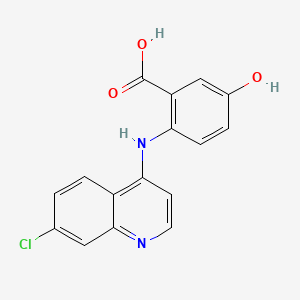
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- is a compound that belongs to the class of quinoline derivatives. This compound is known for its significant biological activities, including antimicrobial, antimalarial, and anticancer properties. The presence of the quinoline ring and the benzoic acid moiety in its structure contributes to its diverse pharmacological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Medicine: It has shown potential as an antimalarial and anticancer agent due to its ability to interfere with cellular processes in pathogens and cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in metabolic pathways, leading to the death of microbial or cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxychloroquine: A well-known antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial agent with structural similarities.
Quinine: A natural alkaloid used to treat malaria.
Uniqueness
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- is unique due to the presence of both the benzoic acid and quinoline moieties, which contribute to its diverse biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
72071-22-8 |
|---|---|
Molekularformel |
C16H11ClN2O3 |
Molekulargewicht |
314.72 g/mol |
IUPAC-Name |
2-[(7-chloroquinolin-4-yl)amino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C16H11ClN2O3/c17-9-1-3-11-14(5-6-18-15(11)7-9)19-13-4-2-10(20)8-12(13)16(21)22/h1-8,20H,(H,18,19)(H,21,22) |
InChI-Schlüssel |
HPJFHTNAPDENER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)
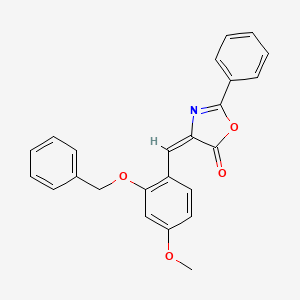
![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)

